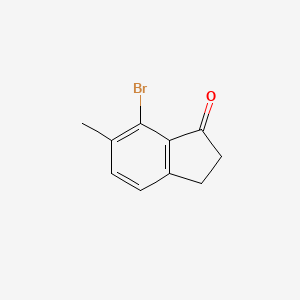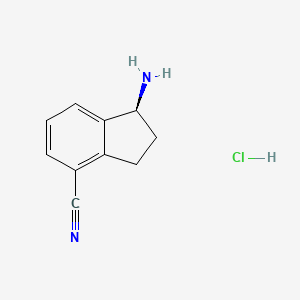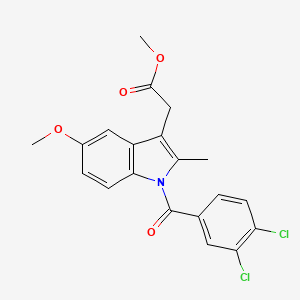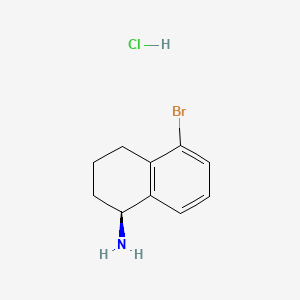
7-ブロモ-6-メチル-2,3-ジヒドロ-1H-インデン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C10H9BrO It is a brominated derivative of 2,3-dihydro-1H-inden-1-one, featuring a bromine atom at the 7th position and a methyl group at the 6th position
科学的研究の応用
7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and other bioactive compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 6-methyl-2,3-dihydro-1H-inden-1-one. One common method is the electrophilic bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time more precisely. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-ol.
Oxidation: 7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-carboxylic acid.
作用機序
The mechanism of action of 7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the carbonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one: A positional isomer with the bromine and methyl groups swapped.
7-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one: A chloro derivative with similar chemical properties.
7-Bromo-6-ethyl-2,3-dihydro-1H-inden-1-one: An ethyl-substituted analog with different steric and electronic effects.
Uniqueness
7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both a bromine atom and a methyl group at specific positions on the indanone ring can lead to distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
7-bromo-6-methyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-6-2-3-7-4-5-8(12)9(7)10(6)11/h2-3H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDQVHPRQPQGFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC2=O)C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester](/img/structure/B591971.png)




![6-Oxabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B591982.png)
